molecular formula C11H7FINO2S B8436355 4-[(2-Fluoro-4-iodophenyl)amino]thiophene-3-carboxylic acid

4-[(2-Fluoro-4-iodophenyl)amino]thiophene-3-carboxylic acid

Cat. No.: B8436355
M. Wt: 363.15 g/mol
InChI Key: NENIEKNUHOAGLD-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-4-iodophenyl)amino]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7FINO2S and its molecular weight is 363.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FINO2S

Molecular Weight

363.15 g/mol

IUPAC Name

4-(2-fluoro-4-iodoanilino)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H7FINO2S/c12-8-3-6(13)1-2-9(8)14-10-5-17-4-7(10)11(15)16/h1-5,14H,(H,15,16)

InChI Key

NENIEKNUHOAGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=CSC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-(2-Fluoro-4-iodo-phenylamino)-thiophene-3-carboxylate (270 mg, 0.72 mmol) was dissolved in a mixture of tetrahydrofuran:methanol (6:1, 3 mL) and a solution of lithium hydroxide (0.1 g, 4.2 mmol) in 1 mL of water was added. The solution was stirred at room temperature for 18 hours and the solvent was concentrated. The residue was dissolved in 5 mL of water and the solution was acidified to pH 1 with 1N HCl. The resulting solid was filtered and dried in vacuo to provide 210 mg (79% yield) of 4-(2-fluoro-4-iodo-phenylamino)-thiophene-3-carboxylic acid. MS (EI) for C11H7FINO2S: 364 (MH+).
Quantity
270 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylate (0.74 g, 1.96 mmol) in the solution of potassium hydroxide (0.3 g) in ethanol/water (4 ml/4 ml) was heated up to 60° C. and stirred at this temperature for 30 min. The mixture was cooled to room temperature, diluted with 4 ml of water and extracted with ether. The water layer was acidified with 1 N HCl to pH 2, the product precipitated and was filtered off, washed several times with water and dried in vacuo to afford 4-[(2-fluoro-4-iodophenyl)amino]thiophene-3-carboxylic acid (0.59 g, 83%). 1H NMR (d6-DMSO): 13.20 (s, 1H), 9.13 (s, 1H), 8.35 (d, 1H), 7.62 (dd, 1H), 7.48-7.38 (m, 2H), 7.11 (s, 1H); MS (EI) for C11H7FINO2S: 362 (MH−).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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